molecular formula C25H22Cl2N6O3S B15140355 CB1R/AMPK modulator 1

CB1R/AMPK modulator 1

Cat. No.: B15140355
M. Wt: 557.5 g/mol
InChI Key: MYODGSDMTZTLQA-JOCHJYFZSA-N
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Description

CB1R/AMPK modulator 1 is a compound that targets the cannabinoid receptor type 1 (CB1R) and the adenosine monophosphate-activated protein kinase (AMPK) pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including hunger, memory, gastrointestinal activity, and pain. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis. Modulating these pathways can have significant implications for treating conditions such as obesity, neurodegenerative disorders, and chronic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1R/AMPK modulator 1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions to form the final compound. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

CB1R/AMPK modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

    Substitution: Halogens, nucleophiles, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CB1R/AMPK modulator 1 has a wide range of scientific research applications:

Mechanism of Action

CB1R/AMPK modulator 1 exerts its effects by targeting the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that, when activated, can influence various physiological processes. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis and can be activated or inhibited by various signals. This compound can modulate these pathways, leading to changes in cellular energy levels, mitochondrial function, and apoptosis .

Properties

Molecular Formula

C25H22Cl2N6O3S

Molecular Weight

557.5 g/mol

IUPAC Name

N-[(E)-N'-[(E)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)sulfonylcarbonimidoyl]carbamimidoyl]acetamide

InChI

InChI=1S/C25H22Cl2N6O3S/c1-16(34)29-24(28)30-25(32-37(35,36)21-13-11-20(27)12-14-21)33-15-22(17-5-3-2-4-6-17)23(31-33)18-7-9-19(26)10-8-18/h2-14,22H,15H2,1H3,(H3,28,29,30,32,34)/t22-/m1/s1

InChI Key

MYODGSDMTZTLQA-JOCHJYFZSA-N

Isomeric SMILES

CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N

Canonical SMILES

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N

Origin of Product

United States

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